molecular formula C17H11ClN2O3 B2448735 N-(3-chlorophenyl)-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzamide CAS No. 313392-03-9

N-(3-chlorophenyl)-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzamide

Cat. No. B2448735
CAS RN: 313392-03-9
M. Wt: 326.74
InChI Key: YCEAIEKYMOBNOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzamide, also known as CDPPB, is a chemical compound that has been widely studied for its potential therapeutic applications. CDPPB belongs to the class of positive allosteric modulators (PAMs) of the metabotropic glutamate receptor subtype 5 (mGluR5), which plays a crucial role in the regulation of synaptic plasticity and neuronal excitability.

Scientific Research Applications

Chemical Structural Analysis and Recyclization

  • Research has explored the recyclization of related pyrrolo compounds, demonstrating the structural transformations these compounds can undergo. For instance, 3-aroyl-1H-pyrrolo[1,2-a]quinoxaline-1,2,4(5H)-triones were transformed into N-[2,4-dihydroxy-5-oxo-3-(3-oxo-3,4-dihydroquinoxalin-2-yl)-2-aryl-2,5-dihydro-1H-pyrrol-1-yl]benzamides, with the structural changes confirmed through X-ray analysis (Mashevskaya et al., 2011).

Luminescent Properties and Multi-Stimuli Responsive Behavior

  • Pyridyl substituted benzamides have been studied for their luminescent properties and their response to multiple stimuli. These compounds, connected to benzoic acid chloride, demonstrated luminescence in both solution and solid state and displayed reversible mechanochromic properties upon grinding and annealing (Srivastava et al., 2017).

Corrosion Inhibition and Material Protection

  • A penta-substitued pyrrole derivative showed potential as a corrosion inhibitor, protecting steel surfaces by blocking active sites, as evidenced through electrochemical studies. This application is crucial in material science for enhancing the longevity and durability of materials (Louroubi et al., 2019).

Enhancement of Monoclonal Antibody Production

  • Certain benzamide derivatives, like 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide, have been identified to significantly improve monoclonal antibody production in Chinese hamster ovary cell cultures. This application is vital for pharmaceutical manufacturing, particularly in the production of biologics (Aki et al., 2021).

Synthesis of Structurally Complex Molecules

  • The synthesis of complex molecules, such as 4,4′-Bis[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-phenylcarbonylamino]-3,3′-dichlorodiphenylmethane, has been achieved through reactions involving benzoyl chloride and diamino compounds. This research underpins the development of new materials and drugs with specific functional properties (Kolymshin et al., 2019).

properties

IUPAC Name

N-(3-chlorophenyl)-3-(2,5-dioxopyrrol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN2O3/c18-12-4-2-5-13(10-12)19-17(23)11-3-1-6-14(9-11)20-15(21)7-8-16(20)22/h1-10H,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCEAIEKYMOBNOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C(=O)C=CC2=O)C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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